Hexyl 3,5-dinitrobenzoate is an organic compound classified as an ester, derived from 3,5-dinitrobenzoic acid and hexanol. Its chemical formula is , with a molecular weight of approximately 296.2759 g/mol. The compound is characterized by the presence of two nitro groups attached to the benzene ring, which significantly influence its chemical properties and biological activity. Hexyl 3,5-dinitrobenzoate is recognized for its potential applications in various fields, including pharmaceuticals and agrochemicals.
The biological activity of hexyl 3,5-dinitrobenzoate has been studied primarily in relation to its antifungal properties. Research indicates that derivatives of 3,5-dinitrobenzoic acid exhibit significant antifungal activity against various strains of fungi, including Candida species. For instance, studies have shown that certain ester derivatives possess minimum inhibitory concentrations that suggest effective antifungal action . The mechanism of action is believed to involve disruption of fungal cell membranes and interference with ergosterol synthesis .
Hexyl 3,5-dinitrobenzoate can be synthesized through the esterification reaction between 3,5-dinitrobenzoic acid and hexanol. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond. The general reaction can be represented as follows:
The synthesis can also be optimized by controlling reaction conditions such as temperature and reaction time to improve yield.
Hexyl 3,5-dinitrobenzoate finds applications in various domains:
Interaction studies involving hexyl 3,5-dinitrobenzoate focus on its efficacy against fungal pathogens. Research has demonstrated that this compound interacts with fungal cell membranes and disrupts their integrity. Additionally, studies using microdilution methods have quantified its antifungal activity against various Candida species, establishing a basis for exploring its therapeutic potential .
Hexyl 3,5-dinitrobenzoate shares structural similarities with other dinitrobenzoate esters. Here are some comparable compounds:
Hexyl 3,5-dinitrobenzoate's uniqueness lies in its longer alkyl chain (hexyl), which may enhance lipophilicity compared to shorter chain analogs like ethyl or propyl derivatives. This property could influence its bioavailability and efficacy in biological systems.
Hexyl 3,5-dinitrobenzoate exhibits a boiling point of 413.8°C at 760 mmHg, representing a significantly elevated temperature compared to simpler aromatic esters [1] [4]. This high boiling point reflects the compound's substantial molecular weight and the presence of multiple intermolecular interactions. The dinitro substitution pattern contributes to elevated boiling points through enhanced dipole-dipole interactions, while the hexyl chain provides additional van der Waals forces through its extended carbon framework [1].
Computational predictions using the Joback method estimate the boiling point at 913.45 K (640.3°C), which represents a higher theoretical value than experimental observations [2] [5]. This discrepancy highlights the limitations of purely additive group contribution methods when applied to compounds with complex electronic interactions. The actual boiling point of 413.8°C demonstrates the influence of intramolecular electronic effects that moderate the predicted values from purely additive calculations [1] [2].
The flash point of 169.6°C provides critical safety information for handling and storage procedures [1] [4]. This relatively high flash point, occurring approximately 244°C below the boiling point, indicates substantial thermal stability before reaching ignition conditions. The large temperature difference between flash point and boiling point suggests that the compound can be heated to moderately high temperatures for synthetic applications without significant fire hazard concerns [1].
Experimental melting point data for hexyl 3,5-dinitrobenzoate remains unavailable in current literature, presenting a significant gap in the compound's thermal characterization [1] [4]. However, computational predictions using the Joback method estimate a melting point of 647.11 K (373.96°C), which represents an unusually high value for an ester compound [2] [5]. This predicted melting point exceeds the experimental boiling point, suggesting potential limitations in the computational approach or indicating possible decomposition before melting occurs [1] [2].
Comparative analysis with related dinitrobenzoate esters provides context for understanding the expected melting behavior. Ethyl 3,5-dinitrobenzoate exhibits a melting point of 94-95°C, while methyl 3,5-dinitrobenzoate shows a melting point of 107-109°C [6] . These values demonstrate the inverse relationship between alkyl chain length and melting point in this series, suggesting that hexyl 3,5-dinitrobenzoate should exhibit a melting point lower than its ethyl and methyl counterparts [6] .
The predicted fusion enthalpy of 48.20 kJ/mol provides insight into the energy requirements for the solid-liquid phase transition [2] [5]. This relatively high fusion enthalpy indicates strong intermolecular interactions in the solid state, consistent with the presence of multiple nitro groups capable of forming hydrogen bonds and dipole-dipole interactions [2]. The substantial fusion enthalpy suggests that the compound forms well-ordered crystalline structures with significant lattice energy [2].
The critical temperature of 1156.49 K (883.34°C) and critical pressure of 2278.41 kPa define the upper limits of the compound's liquid-vapor equilibrium [2] [5]. These critical properties indicate that hexyl 3,5-dinitrobenzoate requires extreme conditions to reach its critical point, reflecting the compound's substantial molecular interactions and thermal stability [2]. The critical volume of 0.844 m³/kmol provides insights into molecular packing efficiency and intermolecular spacing at the critical point [2] [5].
The vaporization enthalpy of 90.47 kJ/mol represents the energy required for the liquid-vapor phase transition [2] [5]. This relatively high vaporization enthalpy indicates strong intermolecular forces in the liquid phase, consistent with the compound's high boiling point and the presence of polar nitro groups [2]. The substantial energy requirement for vaporization suggests that distillation or evaporation processes will require significant heat input [2].
Hexyl 3,5-dinitrobenzoate exhibits extremely low water solubility, with a predicted logarithmic water solubility (log₁₀WS) of -5.11, corresponding to approximately 0.000008 g/L at 25°C [2] [5]. This exceptionally low aqueous solubility results from the compound's high lipophilicity, as indicated by its octanol-water partition coefficient (LogP) of 4.287 [1] [4]. The combination of the hydrophobic hexyl chain and the electron-deficient aromatic ring creates a molecular structure that shows minimal affinity for water molecules [1] [8].
The hydrophobic character dominates the compound's solubility behavior, as the six-carbon alkyl chain provides substantial nonpolar surface area that disrupts water's hydrogen-bonding network [8]. Although the dinitro substitution pattern introduces polar character through the nitro groups, the overall molecular polarity remains insufficient to overcome the hydrophobic contribution of the hexyl chain [1] [8]. This balance between polar and nonpolar regions creates a compound that exhibits poor water solubility but enhanced solubility in organic media [8].
The compound's solubility in polar organic solvents varies significantly depending on the solvent's ability to accommodate both the polar aromatic region and the nonpolar alkyl chain. Methanol and ethanol are expected to provide low to moderate solubility (0.1-1 g/L) due to their ability to interact with the ester carbonyl group while partially solvating the hexyl chain [9] [10]. The alcohol solvents' hydrogen-bonding capability enables interaction with the electron-deficient aromatic system, though the hexyl chain limits overall solubility [9].
Acetone represents a moderate-polarity solvent that should provide good solubility (1-10 g/L) for hexyl 3,5-dinitrobenzoate [9]. The ketone's polar carbonyl group can interact favorably with the compound's ester linkage and aromatic system, while acetone's moderate polarity accommodates the mixed polar-nonpolar character of the molecule [9]. Dimethyl sulfoxide, despite its high solvating power, is expected to provide only moderate solubility due to the compound's predominantly lipophilic character [9].
Hexyl 3,5-dinitrobenzoate demonstrates excellent solubility in nonpolar and moderately polar organic solvents. Hexane and other aliphatic hydrocarbons are predicted to provide very high solubility (>50 g/L) due to the strong affinity between the compound's hexyl chain and the nonpolar solvent environment [11] [12]. This high solubility in nonpolar media reflects the "like dissolves like" principle, where the extended alkyl chain dominates the compound's solubility behavior [13].
Chloroform and dichloromethane represent excellent solvents for hexyl 3,5-dinitrobenzoate, with predicted high solubility (>10 g/L) . These halogenated solvents provide optimal conditions for dissolving aromatic nitro compounds due to their moderate polarity and excellent solvating properties for organic esters . The solvents' ability to interact with both the aromatic ring system and the ester functionality makes them particularly suitable for synthetic applications .
Diethyl ether provides moderate to high solubility (5-20 g/L) due to its ability to interact with the ester carbonyl group while accommodating the nonpolar hexyl chain [15]. The ether's moderate polarity and hydrogen-bonding acceptor capability enable favorable interactions with the compound's polar regions [15]. Acetonitrile, despite being a polar aprotic solvent, shows limited solubility due to the compound's high lipophilicity, which overwhelms the solvent's polar character [15].
The solubility profile of hexyl 3,5-dinitrobenzoate can be understood through comparison with related compounds in the dinitrobenzoate ester series. The parent acid, 3,5-dinitrobenzoic acid, shows moderate water solubility (1.35 g/L at 25°C) and good solubility in polar organic solvents like ethanol and glacial acetic acid [9] [10]. The esterification with hexanol dramatically reduces water solubility while enhancing solubility in nonpolar organic media [9] [10].
The progression from methyl to ethyl to hexyl 3,5-dinitrobenzoate demonstrates the systematic influence of alkyl chain length on solubility behavior [6] . Methyl 3,5-dinitrobenzoate exhibits higher water solubility and better dissolution in polar solvents compared to the hexyl analog . This trend reflects the increasing hydrophobic character as the alkyl chain length increases, shifting the compound's affinity from polar to nonpolar environments [16] [13].
Density-functional theory calculations provide crucial insights into the electronic properties of hexyl 3,5-dinitrobenzoate, though specific computational studies on this exact compound remain limited in the literature. However, extensive DFT studies on related 3,5-dinitrobenzoic acid derivatives provide a foundation for understanding the electronic behavior of the hexyl ester [17] [18]. The compound's electronic structure is dominated by the electron-withdrawing effects of the dinitro substitution pattern, which significantly reduces electron density on the aromatic ring [17] [18].
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide critical information about the compound's reactivity and electronic properties [17] [18]. Studies on 3,5-dinitrobenzoic acid reveal a HOMO-LUMO energy gap that indicates moderate intramolecular charge transfer potential [17] [18]. The nitro groups create low-lying LUMO orbitals that can accept electron density, while the aromatic ring system provides the HOMO orbitals [17] [18].
Natural bond orbital (NBO) analysis of related dinitrobenzoate compounds reveals significant stabilization interactions between the nitro groups and the aromatic ring system [17]. The electron-withdrawing nature of the nitro groups creates substantial positive charge on the aromatic carbons, enhancing electrophilic character and influencing the compound's reactivity patterns [17]. The ester linkage participates in conjugation with the aromatic system, extending the electronic delocalization beyond the benzene ring [17].
Density-functional theory calculations of vibrational frequencies provide detailed information about the compound's molecular structure and bonding patterns [17]. The nitro groups exhibit characteristic asymmetric and symmetric stretching vibrations that can be calculated using DFT methods [17]. Experimental and theoretical studies on 3,5-dinitrobenzoic acid show excellent agreement between calculated and observed vibrational frequencies [17].
The ester carbonyl stretching frequency, predicted to occur around 1720-1730 cm⁻¹, provides a diagnostic spectroscopic marker for the compound [17]. DFT calculations can predict the precise frequency based on the electronic environment created by the dinitro substitution pattern [17]. The electron-withdrawing effects of the nitro groups are expected to increase the carbonyl stretching frequency compared to unsubstituted benzoate esters [17].
Aromatic carbon-hydrogen stretching vibrations in the 3000-3100 cm⁻¹ region can be calculated using DFT methods to provide detailed assignments for experimental spectra [17]. The calculations reveal that protons adjacent to nitro groups experience significant deshielding, leading to higher frequency vibrations [17]. These theoretical predictions enable detailed spectroscopic characterization and structural confirmation [17].
DFT calculations enable prediction of thermodynamic properties through electronic structure analysis [17] [18]. The standard enthalpy of formation, calculated using the Joback method as -364.38 kJ/mol, represents the energy change associated with forming the compound from its constituent elements [2] [5]. This negative value indicates that hexyl 3,5-dinitrobenzoate is thermodynamically stable relative to its elements [2].
The standard Gibbs free energy of formation (-11.09 kJ/mol) provides information about the compound's spontaneous formation tendency [2] [5]. The negative value indicates that the compound's formation is thermodynamically favorable under standard conditions [2]. The relatively small magnitude suggests that the compound is stable but not overwhelmingly favored thermodynamically [2].
Electronic structure calculations can predict polarizability and dispersion interactions that influence the compound's physical properties [17] [18]. The extended π-electron system of the aromatic ring combined with the nitro groups creates significant polarizability that affects intermolecular interactions and solubility behavior [17] [18]. These electronic properties contribute to the compound's high boiling point and moderate vapor pressure [17] [18].
Hexyl 3,5-dinitrobenzoate exhibits extremely low vapor pressure, with experimental values reported as 4.68 × 10⁻⁷ mmHg at 25°C [1] [4]. This exceptionally low vapor pressure reflects the compound's high molecular weight, extensive intermolecular interactions, and the presence of polar nitro groups that create strong dipole-dipole interactions [1] [4]. The low vapor pressure indicates that the compound will remain predominantly in the condensed phase under normal atmospheric conditions [1].
The vapor pressure behavior can be understood through the Clausius-Clapeyron equation, which relates vapor pressure to temperature and enthalpy of vaporization [21]. The compound's high vaporization enthalpy (90.47 kJ/mol) results in a steep relationship between temperature and vapor pressure [2] [5]. This relationship indicates that significant temperature increases are required to achieve measurable vapor pressures suitable for distillation or evaporation processes [2].
The extremely low vapor pressure has important implications for environmental fate and transport. The compound's low volatility means it will partition preferentially into soil and sediment phases rather than the atmospheric compartment [1] [4]. This behavior influences the compound's bioavailability and environmental persistence, as compounds with low vapor pressures tend to accumulate in solid matrices [1].
The octanol-water partition coefficient (LogP) of 4.287 indicates that hexyl 3,5-dinitrobenzoate is highly lipophilic [1] [4]. This high LogP value places the compound in the category of strongly hydrophobic substances that preferentially partition into organic phases [1] [4]. The partition coefficient results from the dominant influence of the hexyl chain, which provides substantial hydrophobic surface area that overwhelms the polar contributions of the nitro groups [1] [8].
Computational predictions using the Crippen method yield a LogP value of 3.240, which is somewhat lower than the experimental value of 4.287 [2] [5]. This discrepancy may reflect limitations in the computational approach or variations in experimental conditions [2] [5]. The consistently high LogP values from both experimental and computational sources confirm the compound's strong preference for organic phases over aqueous environments [2] [5].
The high partition coefficient has significant implications for biological and environmental processes. Compounds with LogP values exceeding 4.0 typically exhibit high bioaccumulation potential and can readily cross biological membranes [22] [23]. The compound's lipophilic character suggests it will partition into fatty tissues and organic compartments in biological systems [22] [23].
The partition coefficient of hexyl 3,5-dinitrobenzoate can be understood through comparison with related compounds in the dinitrobenzoate ester series [6] . The systematic increase in alkyl chain length from methyl to ethyl to hexyl results in predictable increases in LogP values [6] . Each additional methylene group contributes approximately 0.5 log units to the partition coefficient, demonstrating the additive nature of hydrophobic contributions [16] [13].
The influence of the dinitro substitution pattern on partition behavior becomes apparent through comparison with unsubstituted benzoate esters [6] . While the nitro groups introduce polar character that might reduce lipophilicity, their electron-withdrawing effects actually enhance the compound's interaction with organic solvents [6] . The nitro groups create partial positive charges that can interact favorably with electron-rich regions of organic molecules [6] .
The partition coefficient also provides insights into the compound's potential for membrane permeation and bioavailability [22] [23]. The high LogP value suggests that the compound can readily cross lipid bilayers and accumulate in hydrophobic compartments [22] [23]. This property makes hexyl 3,5-dinitrobenzoate potentially useful as a lipophilic carrier for drug delivery applications [22] [23].
The combination of low vapor pressure and high partition coefficient creates a distinct environmental fate profile for hexyl 3,5-dinitrobenzoate [1] [4]. The compound's preferential partitioning into organic phases, combined with its low volatility, suggests it will accumulate in soil organic matter and sediment compartments [1] [4]. This partitioning behavior influences the compound's mobility and bioavailability in environmental systems [1].
The compound's partition behavior can be predicted using multimedia environmental models that consider its physicochemical properties [1] [4]. The high LogP value indicates strong sorption to organic matter, while the low vapor pressure suggests minimal atmospheric transport [1] [4]. These properties combine to create a compound that will likely persist in soil and sediment environments [1].